molecular formula C18H12ClF3N6 B214879 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole

5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole

Cat. No. B214879
M. Wt: 404.8 g/mol
InChI Key: YNOQFNRFJZIKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound has been found to selectively inhibit the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain, swelling, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, which makes it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research on 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole. Some of these directions include the development of new synthetic methods for this compound, the investigation of its potential therapeutic applications in other inflammatory conditions, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies on the mechanism of action of this compound can provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole involves the reaction of 1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the tetrazole-based compound, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

The potential therapeutic applications of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, which makes it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory diseases.

properties

Product Name

5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole

Molecular Formula

C18H12ClF3N6

Molecular Weight

404.8 g/mol

IUPAC Name

5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)pyrazol-4-yl]-1-phenyltetrazole

InChI

InChI=1S/C18H12ClF3N6/c1-11-7-8-13(9-15(11)19)27-16(18(20,21)22)14(10-23-27)17-24-25-26-28(17)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

YNOQFNRFJZIKKF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=CC=C4)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=CC=C4)C(F)(F)F)Cl

Origin of Product

United States

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